![molecular formula C12H8N4S B363754 ([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetonitrile CAS No. 727689-97-6](/img/structure/B363754.png)

([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[1,2,4]Triazolo[4,3-a]quinoline” is a compound that has been synthesized as a potential antiviral and antimicrobial agent . It has been found to exhibit cytotoxicity at certain concentrations . The compound has also been studied for its potential as an anticancer agent .

Synthesis Analysis

The compound can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . A mixture of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine, the appropriate 3-(substituted benzylideneamino)-5-mercapto-1H-1,2,4-triazoles, and anhydrous potassium carbonate in DMF is stirred overnight .

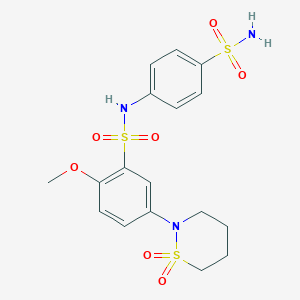

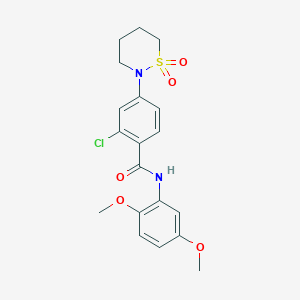

Molecular Structure Analysis

The molecular structure of “[1,2,4]Triazolo[4,3-a]quinoline” is available as a 2D Mol file or as a computed 3D SD file .

Mechanism of Action

- [1,2,4]Triazolo[4,3-a]quinoxaline derivatives have been investigated as potential antiviral and antimicrobial agents . Some of these compounds exhibited cytotoxicity and antiviral activity.

Target of Action

Biochemical Pathways

Result of Action

Advantages and Limitations for Lab Experiments

One advantage of using ([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetonitrile in lab experiments is its potential for multiple applications. This compound has shown promise in various fields, including oncology, microbiology, and neurology. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of ([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetonitrile. One direction is the investigation of this compound's potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action for this compound's potential use in the treatment of neurological disorders. Future research may also focus on improving this compound's solubility and bioavailability for more effective use in lab experiments.

Synthesis Methods

The synthesis of ([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetonitrile involves a multistep process that includes the reaction of 2-aminobenzonitrile with 2-bromo-1-phenyl-1H-imidazole-5-carbaldehyde to form an intermediate product. This intermediate product is then reacted with thiosemicarbazide to yield the final product, this compound.

Scientific Research Applications

([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetonitrile has shown potential in various scientific research applications. It has been studied for its antitumor activity, with promising results in inhibiting the growth of cancer cells. Additionally, this compound has been investigated for its antimicrobial properties, with studies showing its effectiveness against various bacterial strains. This compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.

properties

IUPAC Name |

2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4S/c13-7-8-17-12-15-14-11-6-5-9-3-1-2-4-10(9)16(11)12/h1-6H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBSIOFCVKMIET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

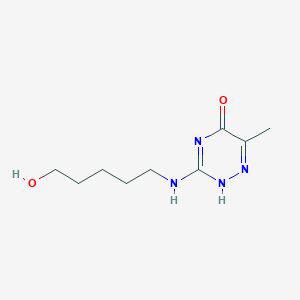

![3-[(2-hydroxypropyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B363720.png)

![3-[(3-butoxypropyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B363721.png)

![N-benzyl-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide](/img/structure/B363730.png)

![2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B363738.png)

![4-{[(3,5-Dimethoxybenzoyl)amino]methyl}benzoic acid](/img/structure/B363749.png)

![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B363752.png)

![5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[4-(4-methyl-1-piperidinyl)phenyl]benzenesulfonamide](/img/structure/B363805.png)

![4-(1,1-Dioxido-1,2-thiazinan-2-yl)-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B363806.png)